molecular formula C7H14N2O B13121545 3-Methoxy-1,3'-biazetidine

3-Methoxy-1,3'-biazetidine

Cat. No.: B13121545
M. Wt: 142.20 g/mol
InChI Key: KTBGIGCAIOWFIN-UHFFFAOYSA-N
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Description

3-Methoxy-1,3’-biazetidine is a heterocyclic compound containing two azetidine rings, one of which is substituted with a methoxy group Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,3’-biazetidine typically involves the reaction of azetidine derivatives with methoxy-containing reagents. One common method is the aza-Michael addition, where an azetidine derivative reacts with a methoxy-substituted Michael acceptor under basic conditions. For example, the reaction of N-Boc-azetidin-3-one with a methoxy-substituted Michael acceptor in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield 3-Methoxy-1,3’-biazetidine .

Industrial Production Methods

Industrial production of 3-Methoxy-1,3’-biazetidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3-Methoxy-1,3’-biazetidine suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,3’-biazetidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted azetidine oxide.

    Reduction: The azetidine rings can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Methoxy-substituted azetidine oxide.

    Reduction: Corresponding amines.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1,3’-biazetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,3’-biazetidine involves its interaction with molecular targets through its reactive azetidine rings and methoxy group. The ring strain in the azetidine rings makes them highly reactive, allowing the compound to form covalent bonds with target molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1,3’-biazetidine: Similar structure but with a hydroxy group instead of a methoxy group.

    3-Methyl-1,3’-biazetidine: Similar structure but with a methyl group instead of a methoxy group.

    3-Amino-1,3’-biazetidine: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

3-Methoxy-1,3’-biazetidine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-(azetidin-3-yl)-3-methoxyazetidine

InChI

InChI=1S/C7H14N2O/c1-10-7-4-9(5-7)6-2-8-3-6/h6-8H,2-5H2,1H3

InChI Key

KTBGIGCAIOWFIN-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2CNC2

Origin of Product

United States

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